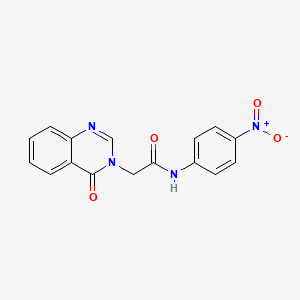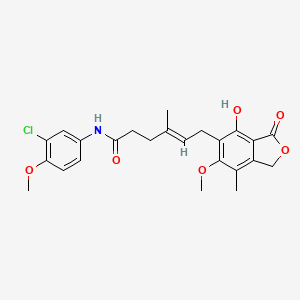![molecular formula C20H21N5O B14936186 1-(propan-2-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-4-carboxamide](/img/structure/B14936186.png)
1-(propan-2-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(propan-2-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-4-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes an indole core, a triazolopyridine moiety, and a carboxamide group
Vorbereitungsmethoden
The synthesis of 1-(propan-2-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-4-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the indole core, followed by the introduction of the triazolopyridine moiety and the carboxamide group. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts to facilitate the formation of the desired bonds. Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-(propan-2-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to different analogs with varied properties.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others, altering its chemical and physical properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(propan-2-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, serving as an intermediate in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anticancer and antimicrobial effects.
Industry: The compound’s properties make it suitable for use in the development of new materials, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 1-(propan-2-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazolopyridine moiety is particularly important for its binding affinity, while the indole core contributes to its overall stability and reactivity. The pathways involved in its mechanism of action are complex and depend on the specific biological context .
Vergleich Mit ähnlichen Verbindungen
When compared to other similar compounds, 1-(propan-2-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-4-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:
1-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-[1,2,4]triazolo[4,3-a]pyridin-1-ium-3-olate: This compound shares the triazolopyridine moiety but differs in its overall structure and functional groups.
[1,2,4]triazolo[4,3-a]quinoxaline derivatives: These compounds have a similar triazolopyridine core but differ in their additional functional groups and overall structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C20H21N5O |
|---|---|
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
1-propan-2-yl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]indole-4-carboxamide |
InChI |
InChI=1S/C20H21N5O/c1-14(2)24-13-10-15-16(6-5-7-17(15)24)20(26)21-11-9-19-23-22-18-8-3-4-12-25(18)19/h3-8,10,12-14H,9,11H2,1-2H3,(H,21,26) |
InChI-Schlüssel |
GNAKGPADOCLADZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C=CC2=C(C=CC=C21)C(=O)NCCC3=NN=C4N3C=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B14936111.png)
![N-[2-(1H-benzimidazol-1-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14936116.png)
![2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B14936130.png)
![4,7-dimethoxy-1-methyl-N-{4-[2-(morpholin-4-yl)ethoxy]phenyl}-1H-indole-2-carboxamide](/img/structure/B14936138.png)
![N-(2,4-dimethoxyphenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B14936139.png)

![1-[4-(1-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]ethanone](/img/structure/B14936152.png)

![2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B14936169.png)
![{5-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methoxy]-1-benzofuran-3-yl}(3,4,5-trimethoxyphenyl)methanone](/img/structure/B14936171.png)
![N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-2-carboxamide](/img/structure/B14936176.png)
![1-cyclopentyl-6-methyl-N-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14936181.png)
![4-oxo-4-(3-oxopiperazin-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide](/img/structure/B14936189.png)
